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Cat. No.: B070674 Get Quote

Introduction

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative.

The piperidine scaffold is a common structural motif in many pharmaceuticals and biologically

active compounds. The synthesis of specifically substituted piperidines is therefore of

significant interest to researchers in medicinal chemistry and drug development. This document

outlines a plausible multi-step synthesis for 1,4-dimethylpiperidine-4-carboxylic acid
hydrochloride, providing detailed protocols and expected outcomes. The described synthetic

route proceeds through key intermediates, including 1-methyl-4-cyanopiperidine and 1,4-

dimethylpiperidine-4-carbonitrile.

Synthetic Strategy Overview

The synthesis of 1,4-dimethylpiperidine-4-carboxylic acid hydrochloride can be achieved via

a three-step process starting from 4-cyanopiperidine. The overall strategy involves:

N-methylation of the piperidine nitrogen.

C-methylation at the carbon adjacent to the nitrile group (the 4-position).
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Hydrolysis of the nitrile to a carboxylic acid, followed by the formation of the hydrochloride

salt.

Each of these steps requires careful control of reaction conditions to ensure optimal yield and

purity of the desired product. The following sections provide detailed experimental protocols for

each stage of this synthesis.

Experimental Protocols
Step 1: Synthesis of 1-Methyl-4-cyanopiperidine

This step involves the N-methylation of 4-cyanopiperidine. Reductive amination using

formaldehyde and a reducing agent is a common and effective method for this transformation.

Materials:

4-Cyanopiperidine

Formaldehyde (37% solution in water)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

In a round-bottom flask, dissolve 4-cyanopiperidine (1.0 eq) in DCE or DCM.

Add aqueous formaldehyde (1.2 eq) and stir the mixture at room temperature for 30 minutes.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Gas evolution may

be observed.
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Stir the reaction at room temperature for 12-24 hours, monitoring the consumption of the

starting material by TLC or GC-MS.

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous

layer with DCM (2 x 30 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter off the drying agent and concentrate the solvent under reduced pressure to yield crude

1-methyl-4-cyanopiperidine, which can be used in the next step without further purification or

purified by distillation.

Step 2: Synthesis of 1,4-Dimethylpiperidine-4-carbonitrile

This step involves the alkylation of the carbon at the 4-position of 1-methyl-4-cyanopiperidine.

This reaction requires a strong base to deprotonate the α-carbon to the nitrile.

Materials:

1-Methyl-4-cyanopiperidine

Lithium diisopropylamide (LDA) solution in THF

Methyl iodide (CH₃I)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Diethyl ether

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a

solution of 1-methyl-4-cyanopiperidine (1.0 eq) in anhydrous THF.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the

mixture for 1 hour at this temperature.

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the product with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

Step 3: Synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

The final step is the hydrolysis of the nitrile to a carboxylic acid, followed by conversion to the

hydrochloride salt. Acid-catalyzed hydrolysis is a common method for this transformation.[1][2]

[3][4]

Materials:

1,4-Dimethylpiperidine-4-carbonitrile

Concentrated Hydrochloric Acid (HCl)

Water

Diethyl ether or isopropanol

Procedure:
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In a round-bottom flask, combine 1,4-dimethylpiperidine-4-carbonitrile (1.0 eq) with a mixture

of concentrated HCl and water (e.g., 6M HCl).

Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction

for the disappearance of the starting material and the formation of the carboxylic acid by TLC

or LC-MS.

After completion, cool the reaction mixture to room temperature.

Concentrate the solution under reduced pressure to remove water and excess HCl.

The resulting crude solid can be recrystallized from a suitable solvent system, such as

ethanol/diethyl ether or isopropanol, to yield pure 1,4-dimethylpiperidine-4-carboxylic acid
hydrochloride.

Filter the crystals, wash with cold diethyl ether, and dry under vacuum.

Data Presentation
Table 1: Summary of Reactants and Products
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Step
Starting
Material

Key
Reagents

Product
CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

1

4-

Cyanopiper

idine

Formaldeh

yde,

NaBH(OAc

)₃

1-Methyl-4-

cyanopiperi

dine

3627-62-1

(as part of

a larger

structure)

C₇H₁₂N₂ 124.18

2

1-Methyl-4-

cyanopiperi

dine

LDA,

Methyl

iodide

1,4-

Dimethylpi

peridine-4-

carbonitrile

N/A C₈H₁₄N₂ 138.21

3

1,4-

Dimethylpi

peridine-4-

carbonitrile

Concentrat

ed HCl

1,4-

Dimethylpi

peridine-4-

carboxylic

acid

hydrochlori

de

1185325-

87-4

C₈H₁₆ClNO

₂
193.67

Table 2: Expected Yields and Physical Properties

Step Product Name
Typical Yield
(%)

Physical State Purity

1
1-Methyl-4-

cyanopiperidine
80-95

Oil/Low-melting

solid

>95% (after

purification)

2

1,4-

Dimethylpiperidin

e-4-carbonitrile

40-60 Oil/Solid
>95% (after

purification)

3

1,4-

Dimethylpiperidin

e-4-carboxylic

acid

hydrochloride

70-90 Solid
>95% (after

recrystallization)
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Note: Yields are estimates based on analogous reactions and may vary depending on reaction

scale and optimization.

Visualizations
Synthesis Workflow

Synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

4-Cyanopiperidine

Step 1: N-methylation
(Formaldehyde, NaBH(OAc)₃)

1-Methyl-4-cyanopiperidine

Step 2: C-methylation
(LDA, CH₃I)

1,4-Dimethylpiperidine-4-carbonitrile

Step 3: Hydrolysis & Salt Formation
(Conc. HCl, Heat)

1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride

Click to download full resolution via product page
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Caption: Overall workflow for the synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid
hydrochloride.

Characterization

The final product and intermediates should be characterized using standard analytical

techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical

structure.

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Melting Point: To determine the melting point of the crystalline hydrochloride salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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